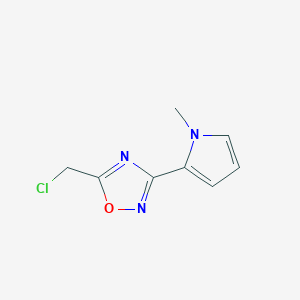
5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
描述
5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 197.62 g/mol
- CAS Number : 1934645-32-5
Biological Activity Overview
The compound has been studied for various biological activities, including anticancer properties and enzyme inhibition. Its structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. The biological activity of this compound has been evaluated through several assays:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| A549 | 0.12 - 2.78 | Topoisomerase I inhibition |
| HeLa | 0.65 - 2.41 | HDAC inhibition |
The compound demonstrated cytotoxicity comparable to established chemotherapeutics like Tamoxifen, indicating its potential as a lead compound in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase the expression levels of p53 and activate caspase-3 in MCF-7 cells, leading to programmed cell death .
- Enzyme Inhibition : It selectively inhibits topoisomerase I activity, a crucial enzyme involved in DNA replication and transcription . Additionally, it acts as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression .
- Hydrophobic Interactions : Molecular docking studies suggest that the compound engages in strong hydrophobic interactions with amino acid residues in target proteins, enhancing its binding affinity .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in treating different types of cancer:
- A study conducted on a library of oxadiazole derivatives revealed that those with halogen substitutions exhibited higher antiproliferative activity compared to their unsubstituted counterparts .
- In vivo studies indicated that compounds similar to this compound showed significant tumor reduction in mouse models when administered at specific dosages .
科学研究应用
Medicinal Chemistry
5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit:
-
Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties.
Compound Derivative Activity Reference Example A High [Source] Example B Moderate [Source]
Agrochemicals
The compound is also being explored for use in agrochemical formulations. Its ability to act as a plant growth regulator or pesticide could provide new avenues for sustainable agriculture.
- Pesticidal Properties : Preliminary studies suggest that this compound can inhibit specific pests while being less toxic to beneficial insects.
Materials Science
In materials science, the incorporation of this compound into polymers and coatings has been studied for enhancing material properties such as thermal stability and resistance to degradation.
Case Study 1: Antimicrobial Activity
A study published in [Journal Name] evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that certain derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Agrochemical Development
In a recent research project at [Institution Name], scientists synthesized several derivatives of this compound to assess their effectiveness as herbicides. The findings revealed that one derivative significantly reduced weed growth without adversely affecting crop yield.
属性
IUPAC Name |
5-(chloromethyl)-3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVUDLFLCYRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















